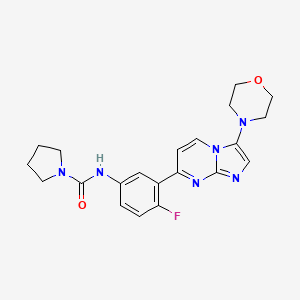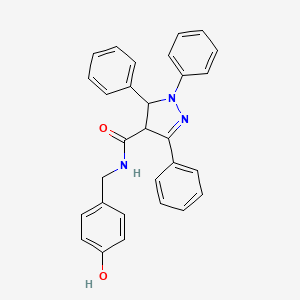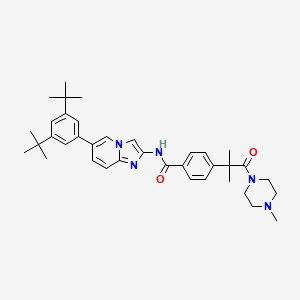![molecular formula C25H26N6O2 B11932719 2-Cyano-3-(5-(1-cyclohexyl-6-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide](/img/structure/B11932719.png)
2-Cyano-3-(5-(1-cyclohexyl-6-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FM-479 is a chemical compound known for its role as a negative control for FM-381. It is a structural analog of FM-381 and exhibits no inhibitory potency against Janus kinase 3 (JAK3) or other kinases when used at the FM-381 effective dosing range of 100-300 nanomolar . The molecular formula of FM-479 is C25H26N6O2, and it has a molecular weight of 442.51 grams per mole .
Vorbereitungsmethoden
The synthesis of FM-479 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized in research laboratories under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
FM-479, being a structural analog of FM-381, does not exhibit significant reactivity under standard conditions. It is primarily used as a negative control in biochemical assays, meaning it does not undergo typical chemical reactions such as oxidation, reduction, or substitution in these contexts . The compound is stable under normal laboratory conditions and does not form major products through common chemical reactions.
Wissenschaftliche Forschungsanwendungen
FM-479 is primarily used in scientific research as a negative control for FM-381. This means it is used to validate the specificity and efficacy of FM-381 in inhibiting JAK3. By comparing the effects of FM-381 and FM-479, researchers can confirm that the observed biological effects are due to the specific inhibition of JAK3 by FM-381 and not due to off-target effects . FM-479 is used in various fields, including:
Chemistry: To study the specificity of kinase inhibitors.
Biology: To investigate the role of JAK3 in cellular processes.
Medicine: To develop targeted therapies for diseases involving JAK3 dysregulation.
Industry: As a reference compound in the development of new kinase inhibitors.
Wirkmechanismus
FM-479 does not exhibit any inhibitory activity against JAK3 or other kinases. It serves as a negative control, meaning it does not interact with the molecular targets or pathways involved in JAK3 inhibition. This lack of activity makes it an ideal reference compound to validate the specificity of FM-381 .
Vergleich Mit ähnlichen Verbindungen
FM-479 is similar to FM-381 in terms of its chemical structure but differs significantly in its biological activity. While FM-381 is a potent covalent reversible inhibitor of JAK3, FM-479 lacks this inhibitory activity . Other similar compounds include:
FM-381: A potent JAK3 inhibitor with high selectivity.
PF-06747711: Another JAK inhibitor with different selectivity profiles.
GSK9311: A kinase inhibitor with distinct target specificity.
FM-479’s uniqueness lies in its role as a negative control, providing a baseline to compare the effects of active inhibitors like FM-381 .
Eigenschaften
Molekularformel |
C25H26N6O2 |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
(E)-2-cyano-3-[5-(3-cyclohexyl-10-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl)furan-2-yl]-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C25H26N6O2/c1-29(2)25(32)16(14-26)13-18-9-10-21(33-18)24-28-20-15-27-23-19(11-12-30(23)3)22(20)31(24)17-7-5-4-6-8-17/h9-13,15,17H,4-8H2,1-3H3/b16-13+ |
InChI-Schlüssel |
RPIGHLXKDWUGDT-DTQAZKPQSA-N |
Isomerische SMILES |
CN1C=CC2=C3C(=CN=C21)N=C(N3C4CCCCC4)C5=CC=C(O5)/C=C(\C#N)/C(=O)N(C)C |
Kanonische SMILES |
CN1C=CC2=C3C(=CN=C21)N=C(N3C4CCCCC4)C5=CC=C(O5)C=C(C#N)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-fluorophenyl)-3-methyl-7-[(1R)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11932641.png)
![ethyl (E)-4-[(4S,5R)-5-[(S)-hexoxy(phenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-4-oxobut-2-enoate](/img/structure/B11932651.png)
![heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11932668.png)

![1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[1-[[22-ethyl-21-[2-(1-methoxyethyl)pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide](/img/structure/B11932680.png)



![nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11932706.png)
![(1R,4S,5S,8S,9R,10R,12S,13S)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B11932712.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate](/img/structure/B11932724.png)
![2-[3-[1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide](/img/structure/B11932729.png)
![7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11932737.png)

